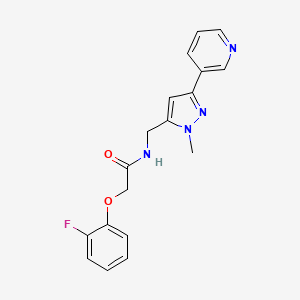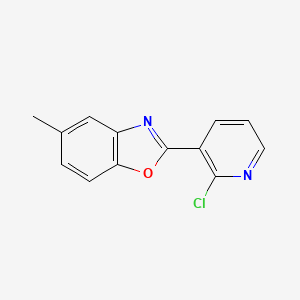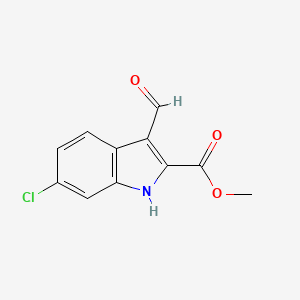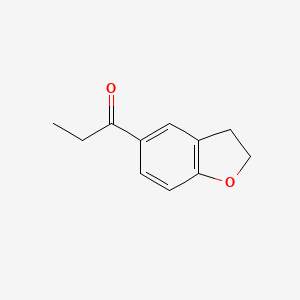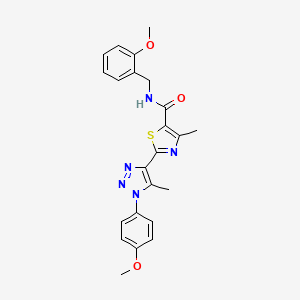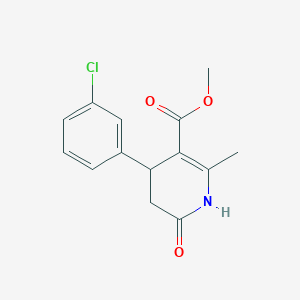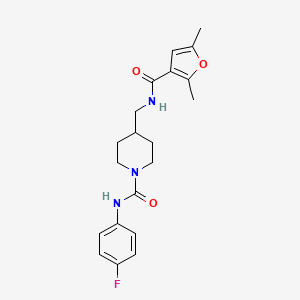![molecular formula C24H15FN2O4 B2912621 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 895792-46-8](/img/no-structure.png)
3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which have shown promising results in the treatment of various diseases.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluorophenyl)-1-phenacyl-1Similar compounds have been used as electron-transport-type hosts in the development of high triplet energy hosts .
Mode of Action
It’s known that similar compounds interact with their targets to facilitate energy transfer .
Biochemical Pathways
Similar compounds have been involved in the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Result of Action
Similar compounds have shown high external quantum efficiency and low efficiency roll-off in blue phosphorescent organic light-emitting diodes .
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione for lab experiments is its high potency and selectivity. The compound has been found to have a high affinity for certain enzymes and receptors, making it an ideal candidate for studying their activity. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for lab experiments.
One of the main limitations of this compound for lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research can focus on developing analogs of the compound with improved potency and selectivity, as well as reduced toxicity.
Synthesis Methods
The synthesis of 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-fluoroaniline, benzofuran-2-carboxylic acid, and ethyl acetoacetate in the presence of a catalyst. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization to obtain a pure compound.
Scientific Research Applications
3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases. Additionally, the compound has shown promising results in preclinical studies, making it a potential candidate for further development as a drug.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-fluoroaniline with 1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione in the presence of a suitable condensing agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-fluoroaniline", "1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione", "Condensing agent", "Cyclizing agent" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with 1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in anhydrous conditions and at room temperature for several hours to form the intermediate product.", "Step 2: The intermediate product is then subjected to cyclization using a suitable cyclizing agent such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA). The reaction is carried out at elevated temperatures for several hours to form the final product, 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione.", "Step 3: The final product is purified using column chromatography or recrystallization to obtain a pure compound." ] } | |
CAS RN |
895792-46-8 |
Molecular Formula |
C24H15FN2O4 |
Molecular Weight |
414.392 |
IUPAC Name |
3-(4-fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H15FN2O4/c25-16-10-12-17(13-11-16)27-23(29)22-21(18-8-4-5-9-20(18)31-22)26(24(27)30)14-19(28)15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
XKDIKFGJRIUWCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one](/img/structure/B2912539.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)
